

# Meta-analysis of clinical trial data for Eleclazine in Long QT Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

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# Meta-analysis of Eleclazine in Long QT Syndrome: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial data for **Eleclazine** in the treatment of Long QT Syndrome (LQTS), with a specific focus on LQT3. It offers an objective comparison with other late sodium current inhibitors, Ranolazine and Mexiletine, supported by available experimental data.

# **Executive Summary**

Long QT Syndrome Type 3 (LQT3) is a genetic cardiac disorder characterized by a gain-of-function mutation in the SCN5A gene, leading to an increase in the late inward sodium current (INa-late) and a prolonged ventricular repolarization. This prolongation increases the risk of life-threatening arrhythmias. **Eleclazine** is a novel, potent, and selective inhibitor of the late sodium current, developed as a targeted therapy for LQT3. This guide synthesizes data from clinical trials to compare the efficacy, safety, and mechanism of action of **Eleclazine** with other established treatments for LQT3, namely Ranolazine and Mexiletine.

## **Data Presentation: Comparative Efficacy and Safety**

The following tables summarize the quantitative data from clinical trials of **Eleclazine**, Ranolazine, and Mexiletine in patients with LQT3.



Table 1: Efficacy of Late Sodium Current Inhibitors in LQT3

Drug	Study	Number of Patients	Baseline QTc (ms)	QTc Change (ms)	% QTc Reductio n	Reductio n in Arrhythmi c Events
Eleclazine	Phase 3, Single- Blind[1]	41	507.5 ± 38.11	-8.5 ± 18.03 (daytime QTcF)	Not Reported	Not the primary endpoint
Ranolazine	Chorin et al.[2][3]	8	509 ± 41	-56 ± 52	11%	Not Reported
Moss et al. [4]	5	Not Reported	-26 ± 3	Not Reported	Not Reported	
Mexiletine	Mazzanti et al.	34	509 (median)	-63 ± 6	Not Reported	22% to 3% of patients

Table 2: Safety and Tolerability

Drug	Study	Key Adverse Events
Eleclazine	Phase 3, Single-Blind[1]	One serious adverse event (kidney stone, considered unrelated). One ICD shock 33 days after drug discontinuation. Generally well- tolerated.[1]
Ranolazine	Chorin et al.[2]	No Type 1 Brugada ECG was observed.[2]
Moss et al.[4]	No adverse effects were observed in the study.[4]	
Mexiletine	Mazzanti et al.[5]	Not detailed in the provided search results.



## **Experimental Protocols**

Detailed methodologies for the key clinical trials cited are outlined below.

## **Eleclazine: Phase 3 Single-Blind Study (NCT02300558)**

- Objective: To evaluate the effect of oral Eleclazine on shortening the corrected QT (QTcF) interval in subjects with LQT3.[1]
- Study Design: A Phase 3, single-blind, single-arm, multi-center study.[6]
- Participants: 41 subjects with genotype-confirmed LQT3.[1] Key inclusion criteria included a
  mean QTc interval ≥ 480 ms (or ≥ 460 ms for those on other antiarrhythmic drugs).[7] Key
  exclusion criteria included known pathogenic mutations for LQT1 or LQT2.[7]
- Intervention: Participants received a 48 mg oral loading dose of Eleclazine, followed by 12 weeks of 3 mg once daily, and then 12 weeks of 6 mg once daily.
- Primary Efficacy Endpoint: Change in mean daytime QTcF value from baseline to Week 24.
   [1]
- Secondary Endpoints: Change in mean daytime QTcF from baseline to Week 12, and changes in mean daily and nocturnal QTcF from baseline to Week 24.[1]
- Data Analysis: QTcF was calculated using Fridericia's formula. Mean daytime QTcF was computed as the area under the curve from 0 to 6 hours post-dose, divided by 6.[8]

# **Ranolazine: Long-Term Clinical Evaluation**

- Objective: To evaluate the long-term efficacy of Ranolazine in shortening the QTc interval in LQT3 patients with the D1790G mutation.[2]
- Study Design: A long-term, prospective clinical evaluation.
- Participants: 8 patients with genotype-confirmed LQT3 and the D1790G mutation.
- Intervention: Ranolazine 1000 mg twice daily.[3]
- Primary Efficacy Endpoint: Change in resting QTc after one week of therapy.



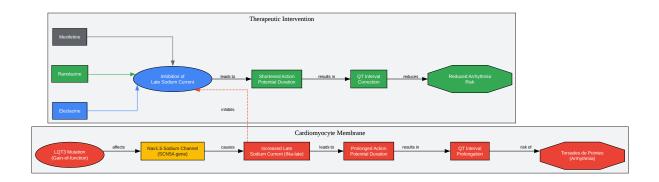
 Data Analysis: Resting ECGs were recorded to measure the QTc interval. The effect of Ranolazine on QTc was assessed at various time points throughout the study period of 22.8 ± 12.8 months.[2]

## **Mexiletine: Retrospective Study**

- Objective: To assess the efficacy of Mexiletine in reducing arrhythmic events in patients with LQT3.[10]
- Study Design: A retrospective study where patients served as their own controls, comparing periods on and off Mexiletine.[10]
- Participants: 34 patients with genotype-confirmed LQT3.[5]
- Intervention: The mean dose of Mexiletine was 8 ± 0.5 mg/kg/day.[5]
- Primary Efficacy Endpoint: Comparison of arrhythmic events (sudden cardiac death, aborted sudden death, appropriate ICD discharge, or cardiac syncope) during periods with and without Mexiletine treatment.[10]
- Data Analysis: The study compared the percentage of patients experiencing arrhythmic events, the mean number of events per patient, and the annual rate of events.[5]

# Mandatory Visualization Signaling Pathway in Long QT Syndrome Type 3 and Therapeutic Intervention



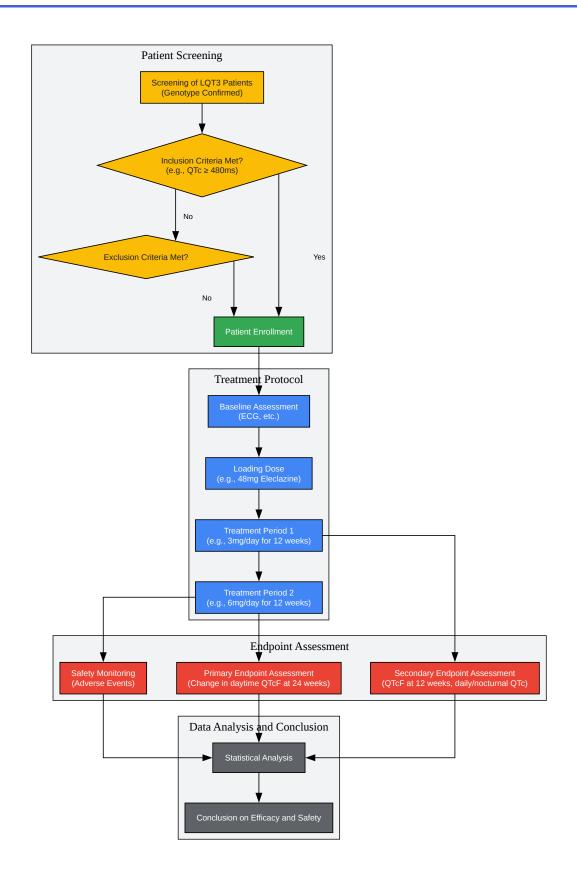


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Caption: Pathophysiology of LQT3 and the mechanism of action of late sodium current inhibitors.

# Experimental Workflow for a Phase 3 Clinical Trial of a Novel Drug in LQT3





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Caption: A generalized workflow for a Phase 3 clinical trial investigating a new drug for LQT3.



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- To cite this document: BenchChem. [Meta-analysis of clinical trial data for Eleclazine in Long QT Syndrome]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b604918#meta-analysis-of-clinical-trial-data-for-eleclazine-in-long-qt-syndrome]

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